5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-5-3-2-4-12(13)14(18)16-8-9-17-11(10-16)6-7-15-17/h2-7H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKKRAKIIZSEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzoyl chloride with a suitable pyrazole derivative under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical parameters of similar pyrazolo[1,5-a]pyrazine derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the methoxybenzoyl group in the target compound, which may improve bioavailability but reduce aqueous solubility.
- Biological Activity : The 4-oxo derivative in demonstrates p38 MAPK inhibition (IC₅₀ = 37.02 µM), suggesting that electron-deficient substituents (e.g., trifluoromethyl) enhance kinase binding affinity.
- Synthetic Accessibility : The ethyl ester derivative in highlights the feasibility of introducing carboxylate functionalities, which are useful for further derivatization.
Fluorescence and Spectral Properties
- The 2-methoxybenzoyl group in the target compound may similarly enhance fluorescence due to extended π-conjugation.
- Spectral Shifts : Substituents such as phenyl or nitro groups (e.g., 5-methyl-2-nitro derivative in ) cause bathochromic shifts in UV-Vis spectra compared to simpler alkyl-substituted derivatives.
Biological Activity
5-(2-Methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core with a methoxybenzoyl substituent. Its molecular formula is , and it has a molecular weight of approximately 226.24 g/mol. The structure can be represented as follows:
Research indicates that compounds within the pyrazolo family often exhibit their biological effects through interactions with various molecular targets. For example:
- Enzyme Inhibition : Pyrazolo compounds are known to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptor Binding : These compounds may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Activity
Several studies have reported the anticancer properties of pyrazolo derivatives. The mechanism often involves the inhibition of tumor growth by targeting specific pathways associated with cancer cell proliferation.
- Case Study : A study demonstrated that pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .
Antimicrobial Activity
Pyrazolo compounds have also shown promising antimicrobial properties against both bacterial and fungal strains.
- Research Findings : In vitro assays revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds. Below is a summary table highlighting key biological activities:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition and receptor binding |
| Pyrazolo[3,4-d]pyrimidine derivatives | High | Moderate | CDK inhibition |
| Pyrazolo[1,3-b]thiazole derivatives | High | High | Multiple enzyme targets |
Q & A
Q. What are the optimal synthetic routes for 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Core Formation : Construct the pyrazolo[1,5-a]pyrazine core via cyclization of precursors like aminopyrazoles or hydrazine derivatives under reflux conditions in ethanol or THF .
- Functionalization : Introduce the 2-methoxybenzoyl group via acylation (e.g., Friedel-Crafts acylation) or coupling reactions (e.g., Suzuki-Miyaura for aromatic substituents).
- Optimization : Adjust temperature (60–100°C), solvent polarity (DMF for acylation), and catalysts (e.g., Pd for cross-coupling) to improve yield (>70%) and purity (>95%) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for intermediates .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., methoxybenzoyl proton signals at δ 3.8–4.0 ppm) and core integrity .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ expected at m/z 299.1) .
- X-ray Crystallography : Resolve 3D conformation for stereochemical validation (if crystalline) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antiviral vs. anticancer effects)?
- Assay Validation : Cross-validate activity using standardized cell lines (e.g., HepG2 for HBV, MCF-7 for cancer) and controls (e.g., entecavir for antivirals) .
- Structural Purity : Ensure compound purity via HPLC and NMR; impurities (e.g., unreacted acyl intermediates) may skew bioactivity .
- Analog Comparisons : Test structurally related analogs (e.g., trifluoromethyl or chlorophenyl variants) to isolate functional group contributions .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify pathway-specific effects (e.g., capsid assembly modulation vs. kinase inhibition) .
Q. What methodologies are recommended for in silico modeling of this compound’s interactions with biological targets?
- Molecular Docking : Simulate binding to HBV capsid proteins (PDB: 5E0I) or kinases (e.g., VEGFR2) using AutoDock Vina or Schrödinger .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-target complexes .
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with bioactivity data to predict optimized derivatives .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in HBV inhibition?
- Capsid Assembly Assays : Use electron microscopy to visualize disrupted capsid formation in HBV-infected cells .
- SPR Analysis : Measure binding kinetics (ka/kd) to recombinant HBV core proteins .
- Resistance Profiling : Serial passaging of HBV in the presence of the compound to identify mutations (e.g., core protein G145R) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
